5-Aminobenzo[D]thiazole-2-thiol
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Overview
Description
5-Aminobenzo[D]thiazole-2-thiol is a heterocyclic compound that features a benzene ring fused with a thiazole ring, containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[D]thiazole-2-thiol can be achieved through several methods. One common approach involves the reaction of 2-iodophenylisocyanides with potassium sulfide and various amines in the presence of a copper catalyst . This method provides high yields and is efficient in producing the desired compound.
Another method involves the use of a three-component reaction, where 2-aminobenzothiazole is synthesized from 2-iodoaniline, carbon disulfide, and ammonia under basic conditions . This reaction is typically carried out in a solvent such as ethanol or water, and the reaction conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One-pot synthesis methods are favored, as they reduce the number of steps and the use of toxic solvents . These methods involve the use of commercially available reagents and aim to maximize atom economy and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazoles .
Scientific Research Applications
5-Aminobenzo[D]thiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminobenzo[D]thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with DNA and RNA, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the thiol group.
2-Mercaptobenzothiazole: Contains a thiol group but lacks the amino group.
Benzothiazole: The parent compound without any substituents.
Uniqueness
5-Aminobenzo[D]thiazole-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
5-amino-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBEUOQQTTZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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